Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-690,550 and is classified as a Janus kinase inhibitor.
Mécanisme D'action
The mechanism of action of Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate involves the inhibition of Janus kinases, specifically JAK3 and JAK1. By inhibiting these enzymes, Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate can block the signaling pathways that lead to the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. In vivo studies have shown that Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate can reduce inflammation and improve symptoms in animal models of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate is its specificity for JAK3 and JAK1, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate. One potential direction is the development of more soluble and bioavailable analogs of this compound, which could improve its efficacy as a therapeutic agent. Another direction is the investigation of the potential use of Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate in the treatment of other diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to be a potent inhibitor of Janus kinases, which are enzymes that play a crucial role in the regulation of immune response and inflammation. As such, this compound has been investigated as a potential therapeutic agent for various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-16(19)12-9-17-15-11(5-4-6-13(15)20-2)14(12)18-10-7-8-10/h4-6,9-10H,3,7-8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPKKMZEOACKSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3CC3)C=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.